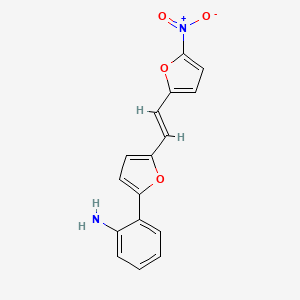
2-(5-(2-(5-Nitrofuran-2-yl)vinyl)furan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(2-(5-Nitrofuran-2-yl)vinyl)furan-2-yl)aniline is a complex organic compound that belongs to the class of nitrofuran derivatives These compounds are characterized by the presence of a furan ring substituted with a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-(5-Nitrofuran-2-yl)vinyl)furan-2-yl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Synthesis of 5-nitrofuran-2-carbaldehyde: This can be achieved by nitration of furan-2-carbaldehyde.
Formation of 5-(2-(5-nitrofuran-2-yl)vinyl)furan-2-carbaldehyde: This step involves the condensation of 5-nitrofuran-2-carbaldehyde with a suitable vinylating agent under basic conditions.
Amination: The final step involves the reaction of the intermediate with aniline under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(2-(5-Nitrofuran-2-yl)vinyl)furan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The furan rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
2-(5-(2-(5-Nitrofuran-2-yl)vinyl)furan-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 2-(5-(2-(5-Nitrofuran-2-yl)vinyl)furan-2-yl)aniline involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA, leading to cell death. The compound may also inhibit specific enzymes involved in bacterial metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Nitrofuran-2-acrylic acid
- Ethyl 5-nitrofuran-2-carboxylate
- {[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid
Uniqueness
2-(5-(2-(5-Nitrofuran-2-yl)vinyl)furan-2-yl)aniline is unique due to its dual furan rings and the presence of both nitro and aniline groups. This combination imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other nitrofuran derivatives .
Propiedades
Fórmula molecular |
C16H12N2O4 |
|---|---|
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
2-[5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]furan-2-yl]aniline |
InChI |
InChI=1S/C16H12N2O4/c17-14-4-2-1-3-13(14)15-9-7-11(21-15)5-6-12-8-10-16(22-12)18(19)20/h1-10H,17H2/b6-5+ |
Clave InChI |
HWVIADWLKPIIFV-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C3=CC=C(O3)[N+](=O)[O-])N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC3=CC=C(O3)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


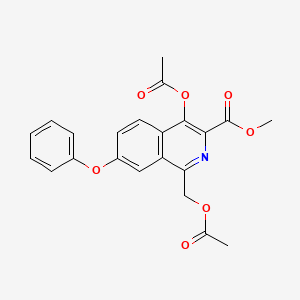
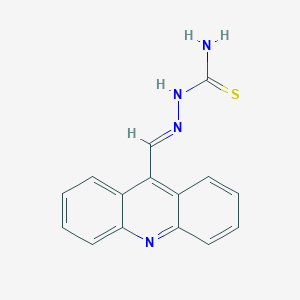


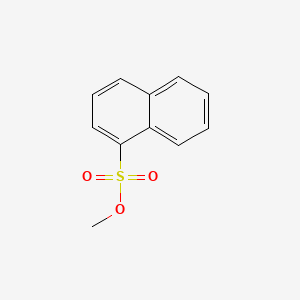
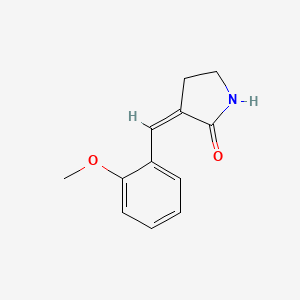
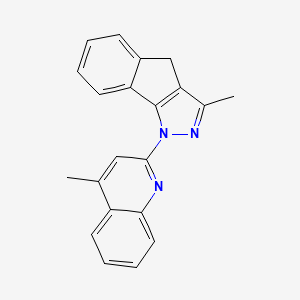
![1-(4-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12900384.png)
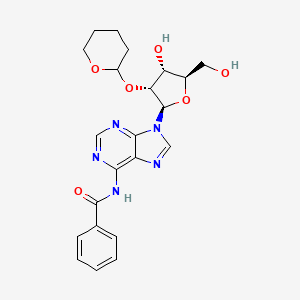
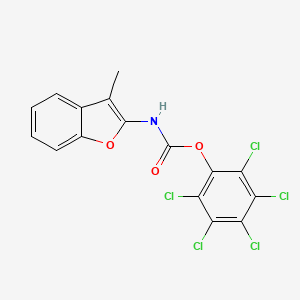
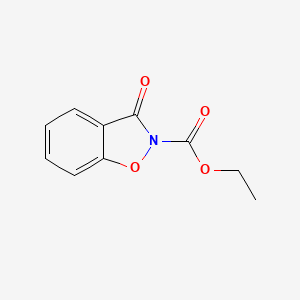

![Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-](/img/structure/B12900400.png)

